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molecular formula C8H6F3N3 B8615779 2,2,2-Trifluoro-1-phenylethyl azide CAS No. 65874-91-1

2,2,2-Trifluoro-1-phenylethyl azide

Cat. No. B8615779
M. Wt: 201.15 g/mol
InChI Key: KHQYWNWEXJLQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06271261B1

Procedure details

To a solution of α-(trifluoromethyl)benzylmesylate (2.8 g, 11.0 mmol) in DMF (15 mL), sodium azide (7.38 g, 110 mmol) was added. The reaction mixture was stirred at 60° C. for 48 hours. Then the reaction mixture was partitioned between ethyl acetate and water. The organic layer was dried over MgSO4 and filtered. The solvent was evaporated and chromatography of the resulting solid on silica gel gave the desired product (849 mg, 37%). EI-MS m/z 202 (M+).
Name
α-(trifluoromethyl)benzylmesylate
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
7.38 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
37%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[CH:3](CS([O-])(=O)=O)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[N-:17]=[N+:18]=[N-:19].[Na+]>CN(C=O)C>[F:1][C:2]([F:16])([F:15])[CH:3]([N:17]=[N+:18]=[N-:19])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
α-(trifluoromethyl)benzylmesylate
Quantity
2.8 g
Type
reactant
Smiles
FC(C(C1=CC=CC=C1)CS(=O)(=O)[O-])(F)F
Name
Quantity
7.38 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the reaction mixture was partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
FC(C(C1=CC=CC=C1)N=[N+]=[N-])(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 849 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 38.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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